Nitrosomethylcyclohexylamine

Acute toxicity LD50 Neurotoxicity

N-Nitrosomethylcyclohexylamine (NMCA; CAS 5432-28-0; C₇H₁₄N₂O; MW 142.20 g/mol) is a cyclic N-nitrosamine formed by nitrosation of the secondary amine N-methylcyclohexylamine. It is classified as a potent, organ-specific carcinogen with primary target tissue in the upper alimentary tract, particularly the esophagus, in rodent models.

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
Cat. No. B1260046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrosomethylcyclohexylamine
Synonymsmethylcyclohexylnitrosamine
N-nitroso-N-methylcyclohexylamine
nitrosomethylcyclohexylamine
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NCN=O
InChIInChI=1S/C7H14N2O/c10-9-6-8-7-4-2-1-3-5-7/h7-8H,1-6H2
InChIKeyHNJYUPZLNHORJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitrosomethylcyclohexylamine (NMCA) Procurement Guide: Carcinogenicity Reference Standard and Analytical Impurity Marker


N-Nitrosomethylcyclohexylamine (NMCA; CAS 5432-28-0; C₇H₁₄N₂O; MW 142.20 g/mol) is a cyclic N-nitrosamine formed by nitrosation of the secondary amine N-methylcyclohexylamine [1]. It is classified as a potent, organ-specific carcinogen with primary target tissue in the upper alimentary tract, particularly the esophagus, in rodent models [2]. Unlike the prototypical dialkylnitrosamine NDMA, NMCA carries a saturated cyclohexyl ring that profoundly alters its physicochemical profile, metabolic activation pathway, acute toxicological signature, and tumor organotropism—making direct substitution with NDMA, NDEA, or NMA inappropriate for analytical, toxicological, or impurity-control applications.

1 Analytical reference standard for cyclic N-nitrosamine impurity quantification
2 Carcinogenicity research standard with esophagus-specific carcinogenesis endpoint context
3 Method development probe requiring NMCA-specific chromatographic and MS/MS parameters

Why Nitrosomethylcyclohexylamine Cannot Be Replaced by NDMA, NDEA, or NMA in Scientific and Industrial Workflows


NMCA's cyclohexyl substitution generates a toxicological and physicochemical fingerprint that diverges sharply from both linear dialkylnitrosamines (NDMA, NDEA) and its closest aromatic analog N-nitrosomethylaniline (NMA). NMCA is approximately 7–10× more acutely lethal than NMA by oral route in rats (LD₅₀ 30 vs. 225–336 mg/kg) and produces convulsions not observed with NMA or NDMA [1]. Its esophageal tropism differs fundamentally from NDMA's hepatic tropism, while its tumor incidence in hamsters is markedly lower than that of equimolar straight-chain nitrosomethyl-n-alkylamines [2]. Generic read-across or potency defaulting to the ICH M7 class limit of 26.5 ng/day is therefore unsupported without compound-specific data. The quantitative evidence below demonstrates precisely where NMCA requires bespoke handling, analytical methods, and toxicological assessment.

NMCA
Cyclohexyl ring; esophageal tropism; convulsant at lethal dose; logP ~2.0
NDMA / NDEA
Linear alkyl chain; hepatic tropism; no convulsant effect; logP -0.57 / 0.34
Cyclic substitution shifts organotropism and physicochemical behavior; analytical retention times, toxicological endpoints, and impurity acceptance criteria may not transfer directly.
NMCA
Methyl oxidation not rate-limiting; liver DNA adducts without liver carcinogenesis
NMA
Aromatic ring analog; approximately equipotent esophageal carcinogen but markedly lower acute toxicity
Metabolic activation divergence and acute toxicity ratio (~7–11× vs. NMA) preclude read-across for dose stratification or in silico potency classification.

Nitrosomethylcyclohexylamine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Acute Oral Toxicity and Convulsant Signature: NMCA vs. N-Nitrosomethylaniline (NMA)

NMCA is approximately 7.5–11× more acutely toxic than its closest aromatic analog NMA in rats, and it uniquely induces convulsions. Rat oral LD₅₀ for NMCA is 30 mg/kg versus 225–336 mg/kg for NMA [1]. Mouse oral LD₅₀ for NMCA is 57 mg/kg, and hamster oral LD₅₀ is 168 mg/kg, all accompanied by convulsions and salivary gland pathology not reported for NMA, NDMA, or NDEA at lethal doses [1].

Acute oral toxicity and convulsant signature
Head-to-head
Rat oral LD₅₀ 30 mg/kg
NMA: 225–336 mg/kg; NDMA: ~37 mg/kg. NMCA uniquely induces convulsions.
Supports dose-stratification review; equipotency assumption may lead to overdose and unanticipated neurotoxicity endpoint.
Rat, mouse, hamster oral gavage data. Source-specific review advised.
Acute toxicity LD50 Neurotoxicity Nitrosamine safety

Carcinogenic Target Organ Tropism: NMCA Esophageal Selectivity vs. NDMA Hepatic Selectivity

NMCA induces esophageal tumors as the primary carcinogenic endpoint in rats, with the upper alimentary tract as the main site of action, whereas NDMA predominantly induces liver, kidney, and lung tumors [1][2]. Chronic administration of NMCA at 50 and 12.5 mg/L in drinking water to F344 rats produced esophageal tumors; deuterium labeling did not reduce potency, confirming methyl oxidation is not rate-limiting for esophageal carcinogenesis [2]. In contrast, NDMA requires hepatic CYP2E1-mediated α-hydroxylation and primarily yields liver tumors [3].

Carcinogenic target organ tropism
Cross-study
NMCA: esophagus (primary)
NDMA: liver, kidney, lung. NMCA carcinogenic potency approximately equipotent to NMA toward alimentary tract.
Esophageal carcinogen classification context; NDMA-based acceptable intake values may misrepresent target tissue risk.
F344 and BD rat chronic drinking-water studies. Organotropism comparison requires model-specific interpretation.
Organotropism Carcinogenesis Esophageal cancer NDMA comparator

Tumor Incidence in Hamster Model: NMCA Low Potency vs. Straight-Chain Nitrosomethyl-n-alkylamines

In a 23–50 week gavage study in Syrian golden hamsters, NMCA induced a low incidence of tumors (liver, lungs, spleen) compared to equimolar doses of straight-chain nitrosomethyl-n-alkylamines (C3–C8), which produced high incidences of liver, lung, forestomach, and nasal mucosa tumors in virtually all treated animals [1]. Survival was not significantly reduced in NMCA-treated hamsters, whereas all linear-chain homologs caused markedly reduced survival [1].

Tumor incidence in hamster model
Head-to-head
Low tumor incidence; survival not significantly reduced
Linear nitrosomethyl-n-alkylamines (C3–C8): high tumor incidence, markedly reduced survival.
Supports distinct structure-activity classification; NMCA is a weak carcinogen in this species relative to straight-chain homologs.
Syrian golden hamster gavage study, 23–50 weeks. Species-specific potency context.
Hamster carcinogenesis Structure-activity relationship Tumor incidence Nitrosomethylalkylamines

Nitrosation Yield from Drug Precursor: NMCA Barely Detectable vs. NDMA >50% Yield from Aminophenazone

Under ex-vivo/in-vitro nitrosation conditions in human gastric fluid, NMCA formation from bromhexine (16 mg/100 mL) was barely detectable at 50 ng/100 mL in only 1 of 75 healthy volunteer samples, whereas NDMA formation from aminophenazone under identical high-nitrate dietary conditions exceeded 50% yield in multiple samples [1]. This >10,000-fold difference in nitrosation yield demonstrates that NMCA precursor (bromhexine/N-methylcyclohexylamine) is a poor nitrosating substrate compared to aminophenazone.

Nitrosation yield from drug precursor
Cross-study
50 ng/100 mL in 1/75 samples
NDMA from aminophenazone: >50% yield. >10,000-fold lower NMCA formation reported.
Informs differential analytical monitoring intensity for bromhexine-containing products; low-probability nitrosamine impurity context.
Ex-vivo human gastric fluid incubation. Detection rate 1.3%.
Nitrosation yield Drug impurity Bromhexine In vitro nitrosation

Physicochemical Profiling for Analytical Method Differentiation: NMCA vs. NDMA and NDEA

NMCA exhibits substantially higher lipophilicity (XLogP ~2.0) and boiling point (~260°C) compared to NDMA (XLogP: -0.57; boiling point: 153°C) and NDEA (XLogP: 0.34; boiling point: 177°C) [1]. Its polar surface area (PSA: 32.67 Ų) is larger than NDMA (PSA: 32.67 Ų identical due to same N-nitroso group count but differing molecular volume) [1]. The cyclohexyl ring introduces one rotatable bond (vs. zero for NDMA) and significantly greater steric bulk, affecting chromatographic retention and mass spectrometric ionization efficiency .

Physicochemical profiling for method differentiation
Class-level
XLogP ~2.0; BP ~260°C
NDMA: XLogP -0.57, BP 153°C. Δ LogP +2.57; Δ BP +107°C.
Requires NMCA-specific retention time and MS/MS transition; method parameters cannot be extrapolated from NDMA or NDEA.
Computed properties from public databases. Experimental verification recommended.
LogP Boiling point Polar surface area LC-MS method development

Metabolic Activation Divergence: NMCA Methyl Oxidation Not Rate-Limiting vs. Dialkylnitrosamines

Deuterium substitution at the methyl group of NMCA (NMCA-d₃) did not reduce carcinogenic potency for esophageal tumor induction in F344 rats, demonstrating that oxidation of the methyl group is not a rate-limiting step in NMCA bioactivation [1]. This contrasts with nitrosomethylethylamine and nitroso-2,6-dimethylmorpholine, where deuterium at specific positions either increased or decreased carcinogenic potency, indicating competition for oxidation at different sites determines activation [2]. NMCA also generates 7-methylguanine adducts in liver nucleic acids despite liver not being a target organ, further underscoring its atypical activation-to-carcinogenesis relationship [3].

Metabolic activation divergence
Cross-study
Methyl deuteration does not reduce esophageal tumor induction
NMCA-d₃ vs. unlabeled NMCA: no potency reduction. Liver DNA adducts observed without liver carcinogenesis.
In silico α-hydroxylation-based potency predictions may misclassify NMCA; experimental carcinogenicity data support distinct regulatory AI derivation.
F344 rat drinking-water study. Divergent rate-limiting step vs. dialkylnitrosamines.
Deuterium isotope effect Metabolic activation DNA alkylation Esophageal carcinogenesis

Nitrosomethylcyclohexylamine Application Scenarios Defined by Differential Evidence


Bromhexine Drug Product Nitrosamine Impurity Quantification and Method Validation

NMCA is the N-nitroso derivative of the secondary amine present in bromhexine and must be monitored as a potential nitrosamine impurity per FDA/EMA guidance. Its low nitrosation yield (barely detectable at 50 ng/100 mL in human gastric fluid [1]) implies that routine batch testing may require high-sensitivity LC-MS/MS methods with LOQ <1 ppb, distinct from methods targeting NDMA. Use of NMCA-certified reference standards with full characterization (HPLC, LC-MS, ¹H NMR, FT-IR, potency assay [2]) ensures method specificity at the required detection limits.

In Vivo Esophageal Carcinogenesis Research Requiring Organ-Specific Tumor Induction

For studies of esophageal carcinogenesis mechanisms, NMCA offers selective esophageal tumor induction without confounding liver carcinogenesis, unlike NDMA [3][4]. Dosing at 50 mg/L in drinking water reliably produces esophageal tumors in F344 rats [3]. Its steep acute toxicity (rat oral LD₅₀ 30 mg/kg [4]) mandates careful dose-escalation protocols distinct from protocols suitable for NMA.

Structure-Activity Relationship (SAR) Libraries for Nitrosamine Carcinogenicity Potency Categorization

NMCA serves as a critical data point in nitrosamine SAR matrices due to its cyclohexyl ring—a saturated cyclic substituent distinct from aromatic (NMA) and straight-chain (NDMA, NDEA) analogs. Its low tumor incidence in hamsters contrasts with high incidence from linear nitrosomethyl-n-alkylamines [5], demonstrating that cyclic alkyl substitution attenuates carcinogenic potency in this species, supporting potency-class differentiation in regulatory read-across justifications.

Analytical Reference Standard for GC-MS and LC-MS/MS Method Development Targeting Cyclic Nitrosamines

NMCA's elevated boiling point (~260°C) and XLogP (~2.0) relative to NDMA (BP 153°C; XLogP -0.57) necessitate distinct chromatographic conditions [6]. Laboratories procuring NMCA as a reference standard must calibrate retention time windows and optimize ionization parameters (ESI vs. APCI) independently of NDMA/NDEA methods, making compound-specific certified reference material essential for accurate quantification in pharmaceutical impurity panels.

Application
Selection Property
Validation Focus
Bromhexine impurity quantification and method validation
Low nitrosation yield; requires high-sensitivity LC-MS/MS method
LOQ verification and nitrosation-condition-specific recovery studies
Esophageal carcinogenesis research
Organ-specific tumor induction without confounding liver carcinogenesis
Dose-escalation protocol review and esophagus histopathology endpoint
Nitrosamine SAR libraries for potency categorization
Cyclohexyl ring as saturated cyclic substituent data point
Cross-species tumor incidence comparison and read-across justification
GC-MS and LC-MS/MS method development for cyclic nitrosamines
Elevated boiling point and lipophilicity vs. NDMA/NDEA
Retention time window calibration and ionization parameter optimization
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